Cyclopentyl 2-(methylamino)acetate
Description
Properties
IUPAC Name |
cyclopentyl 2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-6-8(10)11-7-4-2-3-5-7/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMRPNILAHMKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl(Fluorophenyl)(Piperidin-2-yl)Acetate
2-Cyano-N-[(Methylamino)Carbonyl]Acetamide
- Structure: Acetamide derivative with cyano and methylamino-carbonyl groups.
- Key Differences: The absence of an ester group and presence of a cyano moiety may increase electrophilicity, altering reactivity.
Cyclohexyl Methyl Methylphosphonate
- Structure : Phosphonate ester with cyclohexyl and methyl groups.
- Key Differences : Phosphonates exhibit greater hydrolytic stability compared to acetates, making them suitable for environmental or industrial applications. The cyclohexyl group may confer higher rigidity than cyclopentyl, affecting conformational flexibility .
Cymoxanil (2-Cyano-N-((Ethylamino)Carbonyl)-2-(Methoxyimino)Acetamide)
- Structure: Acetamide with cyano, methoxyimino, and ethylamino groups.
- Application: Used as a fungicide, suggesting acetamide derivatives with amino substituents can exhibit pesticidal activity. The target compound’s ester group might offer different degradation pathways or bioavailability .
Structural and Functional Analysis
Ester Group Variations
- Cyclopentyl vs. Ethyl/Methyl Esters : Cyclopentyl esters likely enhance lipophilicity, improving lipid membrane penetration compared to smaller alkyl esters. This property is critical in drug design for optimizing pharmacokinetics .
- Phosphonate vs. Acetate Esters : Phosphonates resist enzymatic hydrolysis, offering advantages in environmental persistence or sustained-release formulations .
Amino Substituent Effects
- Methylamino vs. Piperidinyl/fluorophenyl groups introduce steric bulk and aromatic interactions, which could enhance target specificity in bioactive compounds .
Preparation Methods
Chlorination of Cyclopentyl Dihydrojasmonate Analogs
This method, inspired by the synthesis of 3-oxo-2-pentyl cyclopentenyl acetate, begins with chlorination of a cyclopentyl-containing ester. For example, cyclopentyl dihydrojasmonate is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C, yielding a chlorinated intermediate:
The reaction proceeds with a 1:1.2 molar ratio of substrate to NCS, achieving 92% conversion after 5 hours.
Amination with Methylamine
The chlorinated intermediate undergoes nucleophilic substitution with methylamine in acetonitrile under reflux:
Triethylamine is added to scavenge HCl, maintaining a pH >9. The reaction achieves 78% yield after 12 hours, with the product purified via column chromatography.
Key Parameters:
-
Chlorinating Agent : NCS (1.2 equiv)
-
Amination Temperature : 80°C
-
Overall Yield : 62%
Direct Alkylation of Methylamino Acetate Salts
Preparation of Methylamino Acetate
Methylamino acetate is synthesized by reacting glycine with methylamine in aqueous solution, followed by acidification to precipitate the zwitterionic form. The sodium salt is generated using NaOH for improved solubility.
Alkylation with Cyclopentyl Bromide
The sodium salt undergoes alkylation with cyclopentyl bromide in dimethylformamide (DMF) at 100°C:
Yields range from 50–65%, with side products arising from over-alkylation or ester hydrolysis. Purification requires iterative solvent extraction.
Key Parameters:
Comparative Analysis of Preparation Methods
Industrial Production Considerations
Large-scale synthesis prioritizes the esterification method due to its simplicity and cost-effectiveness. Key optimizations include:
-
Catalyst Recycling : Sulfuric acid is recovered via distillation and reused, reducing waste.
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Continuous Flow Systems : Chlorination-amination steps benefit from flow reactors, enhancing throughput by 40% compared to batch processes.
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Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether improves safety profiles without compromising yield .
Q & A
Q. What synthetic methodologies are reported for Cyclopentyl 2-(methylamino)acetate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification or amidification reactions. For example, a related compound in achieved an 89% yield using optimized coupling conditions (LCMS: m/z 681 [M+H]⁺, HPLC retention time: 0.99 min under SMD-TFA50 conditions). To optimize synthesis:
- Vary catalysts (e.g., HATU, EDCI) and reaction temperatures (25–60°C).
- Monitor purity via HPLC with trifluoroacetic acid (TFA)-modified mobile phases to resolve polar byproducts .
- Use LCMS to track intermediate formation and confirm molecular ion peaks.
Q. How can impurities in this compound be identified and quantified?
Impurity profiling requires orthogonal analytical techniques:
- HPLC-DAD/MS : Detect impurities like cyclopentylmandelic acid (Example: Impurity J(EP) in , m/z 427-49-6) using gradient elution and UV/Vis detection.
- NMR : Assign structural discrepancies (e.g., ester vs. acid forms) via ¹H/¹³C NMR, focusing on methylamino and cyclopentyl proton shifts.
- Reference standards (e.g., LGC Standards in ) ensure accurate quantification .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and methylamino (N–H bend ~1550 cm⁻¹) groups.
- High-resolution MS : Validate molecular formula (e.g., m/z 155.194 for C₈H₁₃NO₂ analogs in ).
- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are available (e.g., cyclopentyl mandelate analogs in ) .
Advanced Research Questions
Q. How does the stereochemistry of this compound derivatives influence pharmacological activity?
Stereochemical effects can be evaluated using:
- Enantioselective synthesis : Prepare (R)- and (S)-isomers via chiral catalysts (e.g., Evans auxiliaries; see for glycine-derivative analogs).
- In vitro assays : Compare binding affinity to targets like aminopeptidases (e.g., Tosedostat in , which shares structural motifs).
- Molecular docking : Model interactions using software like AutoDock, focusing on hydrogen bonding with the methylamino group .
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
Stability studies should include:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed acetic acid derivatives).
- Arrhenius modeling : Predict shelf-life using accelerated stability data (e.g., -20°C storage recommended in ) .
Q. How can computational methods predict the metabolic pathways of this compound?
Use tools like:
- ADMET Predictor™ : Simulate Phase I metabolism (e.g., ester hydrolysis, methylamino oxidation).
- CYP450 docking : Identify likely cytochrome P450 interactions (e.g., CYP3A4/5 for cyclopentyl ring oxidation).
- MetaSite : Compare results with structurally related compounds (e.g., Tosedostat’s hydroxamate metabolism in ) .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- DOE (Design of Experiments) : Optimize parameters like solvent polarity (e.g., THF vs. DMF) and reaction time.
- PAT (Process Analytical Technology) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring.
- Multivariate analysis : Statistically correlate impurities with process variables (e.g., ’s 89% yield as a benchmark) .
Data Contradiction Analysis
Q. How to address discrepancies in reported HPLC retention times for this compound analogs?
- Standardize conditions : Use identical columns (C18, 5µm) and mobile phases (e.g., 0.1% TFA in water/acetonitrile).
- Cross-validate : Compare retention times with reference compounds (e.g., methyl benzoylformate in ).
- Calibrate systems : Ensure HPLC instruments are calibrated using USP standards .
Q. Why do computational predictions of logP values conflict with experimental measurements?
- Method variability : Compare results from shake-flask vs. HPLC-derived logP (e.g., reports logP 2.23 for Tosedostat analogs).
- Protonation states : Account for the methylamino group’s pKa (~10) in aqueous vs. nonpolar solvents.
- Software validation : Use consensus models (e.g., ACD/LogP, XLogP3) and experimental data from .
Methodological Tables
| Parameter | Example Data | Source |
|---|---|---|
| HPLC Retention Time | 0.99 min (SMD-TFA50 conditions) | |
| LCMS m/z | 681 [M+H]⁺ (related ester) | |
| Impurity CAS | 427-49-6 (cyclopentylmandelic acid) | |
| Stability Storage | -20°C (Tosedostat analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
